1-Methylindoline-5-sulfonyl chloride
Description
1-Methylindoline-5-sulfonyl chloride (C₉H₈ClNO₂S, MW: 229.68 g/mol) is a sulfonyl chloride derivative of indoline, a bicyclic amine structure. This compound is primarily utilized as an intermediate in synthesizing sulfonamide derivatives, which are critical in medicinal chemistry for targeting enzymes like carbonic anhydrases . Its synthesis typically involves chlorosulfonation of 1-methylindoline using chlorosulfonic acid, yielding a grey microcrystalline solid with a moderate yield of 65% . The methyl group at the indoline nitrogen enhances steric and electronic properties, influencing its reactivity in subsequent derivatization reactions .
Properties
CAS No. |
312300-39-3 |
|---|---|
Molecular Formula |
C9H10ClNO2S |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
PWBKBILUBLCFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Core Heterocycle: Indoline derivatives (e.g., 1-methylindoline-5-sulfonyl chloride) feature a saturated bicyclic structure, enhancing stability compared to aromatic indoles. This saturation reduces π-π stacking but improves solubility in polar solvents . Isoindole (e.g., 2-methyl-1,3-dioxo-isoindole-5-sulfonyl chloride) contains a fused benzene and pyrrole ring with two ketone groups, increasing electrophilicity for nucleophilic substitutions . Isoquinoline and indazole derivatives introduce aromatic nitrogen atoms at different positions, altering electronic properties and binding affinities in biological targets .
Substituent Effects :
- Methyl vs. Acetyl Groups : The acetyl group in 1-acetylindoline-5-sulfonyl chloride increases electron-withdrawing effects, accelerating reactions with amines to form sulfonamides compared to the methyl analog .
- Sulfonyl Chloride vs. Sulfone : 5-(Methylsulfonyl)indoline lacks the reactive -SO₂Cl group, making it unsuitable for nucleophilic substitutions but stable for direct enzyme inhibition .
Stability and Handling
- Moisture Sensitivity : All sulfonyl chlorides require anhydrous storage. Indoline derivatives are less hygroscopic than isoindole analogs due to reduced electrophilicity .
- Thermal Decomposition : 1-Acetylindoline-5-sulfonyl chloride decomposes above 150°C, whereas methyl-substituted variants are stable up to 200°C .
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